N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide
CAS No.: 1019101-76-8
Cat. No.: VC11924005
Molecular Formula: C10H13N5O2
Molecular Weight: 235.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019101-76-8 |
|---|---|
| Molecular Formula | C10H13N5O2 |
| Molecular Weight | 235.24 g/mol |
| IUPAC Name | N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide |
| Standard InChI | InChI=1S/C10H13N5O2/c1-4-8(16)11-10-13-12-9(17-10)7-5-6(2)15(3)14-7/h5H,4H2,1-3H3,(H,11,13,16) |
| Standard InChI Key | GEIKFJWFBWJUMH-UHFFFAOYSA-N |
| SMILES | CCC(=O)NC1=NN=C(O1)C2=NN(C(=C2)C)C |
| Canonical SMILES | CCC(=O)NC1=NN=C(O1)C2=NN(C(=C2)C)C |
Introduction
Synthesis and Chemical Reactivity
The synthesis of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multi-step reactions, similar to those used for related compounds. These reactions often require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
| Synthetic Steps | Description |
|---|---|
| 1. Formation of Pyrazole | Starting with substituted pyrazoles. |
| 2. Oxadiazole Formation | Incorporating the oxadiazole ring into the structure. |
| 3. Amide Formation | Attaching the propanamide chain to the oxadiazole moiety. |
Biological Activities and Potential Applications
Compounds with similar structural motifs, such as pyrazole and oxadiazole derivatives, have been reported to possess anti-inflammatory, analgesic, and anticancer properties. While specific biological activities of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide remain to be fully elucidated, its structural complexity suggests potential interactions with various biological targets.
| Potential Biological Activities | Description |
|---|---|
| Anti-inflammatory | Similar compounds have shown efficacy in reducing inflammation. |
| Anticancer | Pyrazole derivatives have been explored for their anticancer properties. |
| Analgesic | Some related compounds exhibit pain-relieving effects. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume